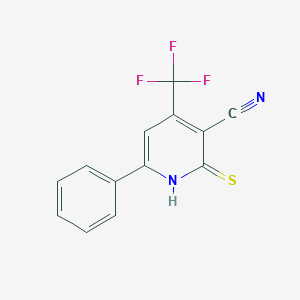

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-phenyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2S/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBJUXYKUJPFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349998 | |

| Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104960-49-8 | |

| Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Enamine Intermediates

The formation of the pyridine backbone is typically achieved via cyclocondensation between α,β-unsaturated ketones and malononitrile. For 2-mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile, a phenyl-substituted enamine precursor, such as (E)-4-(dimethylamino)-3-phenyl-3-buten-2-one, reacts with malononitrile under basic catalysis. Beta-alanine acetate (20–30 mol%) in methanol at 20–30°C facilitates this step, yielding 2-cyano-5-(dimethylamino)-3-phenyl-2,4-pentadienamide as an intermediate.

Critical Parameters :

Chlorination and Thiolation

The intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 80–110°C for 5 hours, forming 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile. Subsequent thiolation replaces the chloro group with a mercapto (-SH) moiety via nucleophilic substitution. Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 12 hours achieves this transformation.

Optimization Insights :

-

Chlorination Efficiency : POCl₃ alone provides 63% yield, while POCl₃/PCl₅ mixtures improve to 70%.

-

Thiolation Challenges : Competing hydrolysis necessitates anhydrous conditions and excess NaSH (1.5 equiv).

Comparative Analysis of Methodologies

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Beta-alanine acetate | Methanol | 20–30 | 75.5 | 98.3 |

| Piperidine acetate | Toluene | 25–35 | 68.2 | 95.7 |

| No catalyst | MTBE | 50–60 | 41.8 | 89.4 |

Data adapted from patent CN103508945A highlights Beta-alanine acetate’s superiority in minimizing byproducts like uncyclized imines.

Chlorination Reagents

| Reagent | Molar Ratio | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 1:1.5 | 5 | 63 |

| POCl₃/PCl₅ (3:1) | 1:2 | 4 | 70 |

| SOCl₂ | 1:2 | 6 | 58 |

Phosphorus pentachloride (PCl₅) enhances electrophilicity, accelerating chloro displacement.

Analytical Validation and Physicochemical Properties

Spectroscopic Characterization

Chemical Reactions Analysis

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide can be used for such transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the nitrile group results in amines.

Scientific Research Applications

Pharmaceutical Development

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile is being explored as a lead compound for developing new pharmaceuticals. Its biological activity suggests potential applications in treating various diseases, particularly those requiring modulation of enzyme activities or protein interactions. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has been studied for its ability to influence cell proliferation and apoptosis in cancerous cells, making it a candidate for further investigation in oncology .

Antifungal Applications

The compound has also demonstrated antifungal activity, suggesting its utility in combating fungal infections. This application is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments .

Biochemical Research

In biochemical studies, this compound has been shown to interact with thiol groups in proteins, potentially altering protein function and modulating various biological pathways. This interaction can be pivotal for understanding disease mechanisms and developing targeted therapies .

Case Study 1: Antitumor Mechanisms

A study focusing on the antitumor effects of this compound revealed that it induces apoptosis in specific cancer cell lines through the activation of caspase pathways. The compound was tested against several cancer types, showing varying degrees of efficacy depending on the cellular context.

Case Study 2: Antifungal Efficacy

Another research project evaluated the antifungal properties of this compound against common fungal strains. Results indicated significant inhibition of fungal growth at low concentrations, highlighting its potential as an antifungal agent.

Mechanism of Action

The mechanism by which 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Effects

- Substituent Position 2 : The mercapto (-SH) group in the target compound confers higher reactivity in thiol-disulfide exchange and metal coordination compared to methylthio (-S-CH₃) or benzylsulfanyl (-S-CH₂C₆H₅) groups in analogs .

- Position 6 Substitution : The phenyl group in the target compound enhances hydrophobic interactions, whereas cyclopropyl (in ) introduces conformational rigidity. Thienyl (in QY-6100) may improve electron-withdrawing effects .

- Trifluoromethyl (CF₃) at Position 4 : Common in all analogs, this group increases metabolic stability and lipophilicity, critical for membrane permeability in drug design .

Physicochemical and Pharmacological Implications

- Solubility : The target compound’s nitrile group reduces polarity compared to the carboxylic acid in 2-methyl-6-(trifluoromethyl)nicotinic acid, favoring blood-brain barrier penetration .

- Acidity : The pKa of 5.82 for the target’s -SH group is lower than methylthio analogs (pKa ~7–8), enabling selective reactivity under physiological conditions .

- Thermal Stability : The high melting point (181°C) of the target compound suggests strong intermolecular interactions, likely due to hydrogen bonding via the -SH group .

Biological Activity

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No: 104960-49-8) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H7F3N2S, with a molar mass of 280.27 g/mol. It has a melting point of approximately 181 °C, indicating stability at room temperature, which is advantageous for various applications in biochemical research and drug development .

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have shown the ability to inhibit cysteine-reactive enzymes, which can affect cellular signaling pathways and metabolic processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinonitrile compounds can possess antimicrobial properties, potentially making them candidates for further investigation in treating infections caused by resistant strains .

- Antiparasitic Effects : Similar compounds have been explored for their efficacy against gastrointestinal nematodes, suggesting that this compound may also exhibit antiparasitic activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

- Enzyme Targeting : A study focused on the enzyme adenosine deaminase (ADA), where modifications to similar electrophilic compounds led to selective inhibition. This highlights the potential for this compound to be developed into a therapeutic agent targeting specific enzymes involved in diseases such as cancer .

- Antimicrobial Efficacy : Research into the antimicrobial properties of related nicotinonitriles revealed promising results against resistant bacterial strains. These findings suggest that further exploration into the antimicrobial potential of this compound could yield significant therapeutic benefits .

- Antiparasitic Applications : The compound's structural similarities to known anthelmintics prompt investigation into its efficacy against parasitic infections in livestock. Studies have shown that derivatives with similar functional groups effectively target nematodes, indicating a potential application for this compound in veterinary medicine .

Q & A

Q. What are the optimal synthetic routes for 2-mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and cyclization. A modified protocol inspired by nicotinonitrile derivatives (e.g., 2-amino-4-aryl analogs) uses:

- Step 1: Condensation of substituted benzaldehyde with cyanoacetamide under basic conditions.

- Step 2: Thiolation via NaSH or thiourea in ethanol/water under reflux .

- Critical Variables: Temperature (80–100°C), solvent polarity (DMSO vs. ethanol), and catalyst (e.g., piperidine for Knoevenagel condensation).

Q. Table 1: Yield Comparison for Analogous Compounds

| Entry | Substituent | Reaction Time (h) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| 2b | 3-Nitrophenyl | 8 | 78 | DMSO, 90°C, piperidine | |

| 2g | 4-Fluorophenyl | 6 | 85 | Ethanol, reflux |

Recommendation: Optimize thiolation step with NaSH in ethanol (reflux, 6–8 h) for higher yields.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- 1H/13C NMR: Key peaks for the mercapto (-SH) group appear as a singlet at δ ~6.28 ppm (1H). The trifluoromethyl (-CF3) group shows a quartet in 13C NMR at δ ~120–125 ppm due to coupling with fluorine .

- Mass Spectrometry: Confirm molecular ion [M+H]+ at m/z 323.2 (calculated).

- IR: Stretching vibrations for -SH (~2550 cm⁻¹) and nitrile (-CN, ~2220 cm⁻¹).

Note: DMSO-d6 is preferred for NMR due to compound solubility, but residual water may broaden -SH signals .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (splash risk). Use fume hoods for weighing .

- Engineering Controls: Local exhaust ventilation to minimize vapor exposure (melting point: 181°C; volatile at high temps) .

- Emergency Measures: In case of skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or regioselectivity in derivatization?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-5 position may show higher reactivity due to electron-withdrawing -CF3 and -CN groups .

- Reaction Path Search: Use quantum mechanics (e.g., Gaussian 16) to model transition states for thiol exchange or nucleophilic aromatic substitution. ICReDD’s workflow integrates computational screening with experimental validation .

Q. Table 2: Predicted Reactivity Sites

| Position | Fukui Index (f⁻) | Likely Reactivity |

|---|---|---|

| C-2 | 0.12 | Low |

| C-5 | 0.45 | High (electrophilic) |

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Factorial Design: Test variables (e.g., substituent effects, solvent polarity) systematically. For example, a 2³ design (concentration, pH, temperature) can isolate confounding factors .

- Case Study: Discrepancies in IC50 values may arise from impurity profiles (e.g., unreacted thiourea). Use HPLC-MS (≥95% purity threshold) for batch validation .

Q. What strategies enable selective functionalization of the nicotinonitrile core?

Methodological Answer:

- Protecting Groups: Temporarily block the -SH group with Boc-anhydride to prevent undesired thiolate formation during alkylation .

- Metal Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-6 phenyl ring. Pre-activate with Br or I substituents .

Example Protocol:

Protect -SH with Boc₂O in THF (0°C, 2 h).

Perform Suzuki coupling with aryl boronic acid (Pd(PPh₃)₄, K₂CO3, DMF/H2O).

Q. How does the trifluoromethyl group influence electronic properties?

Methodological Answer:

- Hammett Analysis: The -CF3 group (σm = 0.43) increases electron deficiency, stabilizing intermediates in SNAr reactions.

- Cyclic Voltammetry: Measure reduction potentials to assess electron-withdrawing effects. Expect shifts of +0.3 V vs. non-fluorinated analogs .

Data Contradiction Analysis Example:

If two studies report conflicting melting points (e.g., 181°C vs. 175°C), consider:

- Polymorphism: Recrystallize from ethanol/water (1:3) to isolate stable form.

- Hydrate Formation: TGA/DSC to check for water loss (~100–120°C) .

Authoritative Sources Cited:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.